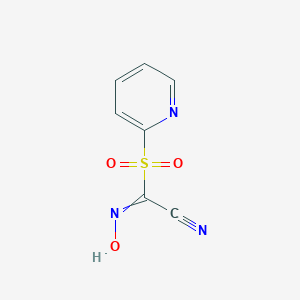

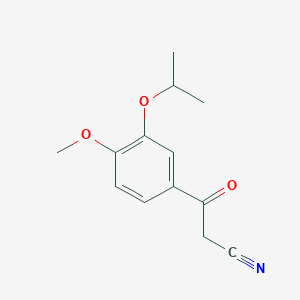

![molecular formula C13H12N2OS B065663 2-[(4-Methylphenyl)thio]nicotinamide CAS No. 175135-83-8](/img/structure/B65663.png)

2-[(4-Methylphenyl)thio]nicotinamide

Description

Nicotinamide and its derivatives, including thio-nicotinamide compounds, play significant roles in various biological processes and have been explored for their potential in pharmacology and agriculture. Research focuses on designing and synthesizing nicotinamide derivatives to leverage their biological activity for therapeutic and agricultural applications (Wu et al., 2022).

Synthesis Analysis

The synthesis of nicotinamide derivatives typically involves splicing nitrogen-containing heterocycle natural molecules, such as nicotinic acid, with sulfur-containing heterocycles. This approach has led to the creation of compounds with significant biological activities. For example, some derivatives have shown promising fungicidal activities against cucumber downy mildew, highlighting the potential for agricultural applications (Wu et al., 2022).

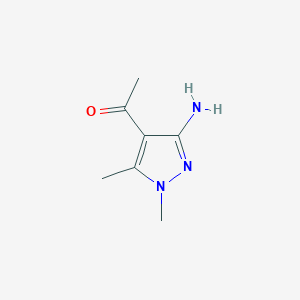

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives is crucial for their biological activity. Studies involving X-ray crystallography and NMR spectroscopy have been instrumental in characterizing these compounds. For instance, the structural characterization of 2-nicotinamido-1,3,4-thiadiazole revealed insights into its potential as an aquaporin inhibitor, demonstrating the importance of structural analysis in understanding biological activity (Burnett et al., 2015).

Chemical Reactions and Properties

Nicotinamide derivatives undergo various chemical reactions, including hydrazination, which can lead to unexpected products. These reactions are important for creating specific structures that exhibit desired biological activities. For example, the unexpected cleavage of a C–S bond during the hydrazination of a specific nicotinamide ester highlights the complex chemistry involved in synthesizing these compounds (Nordin et al., 2016).

Physical Properties Analysis

The physical properties of nicotinamide derivatives, such as solubility and crystalline structure, significantly affect their application potential. Research into the association of nicotinamide with parabens, for example, has shown how nicotinamide can influence the solubility, partitioning, and transdermal permeation of other compounds, which is relevant for pharmaceutical formulations (Nicoli et al., 2008).

Chemical Properties Analysis

The chemical properties of nicotinamide derivatives, including their reactivity and interaction with biological targets, are key to their utility. Studies have shown that certain derivatives can act as effective agents in increasing nicotinamide adenine dinucleotide (NAD+) concentrations in mammalian cells, highlighting their potential therapeutic value (Yang et al., 2007).

Scientific Research Applications

Neuroprotective and Cognitive Effects

Nicotinamide, a form of vitamin B3, has been investigated for its potential neuroprotective effects. Studies suggest that nicotinamide may benefit neurocognitive functions, including preserving and enhancing memory and cognitive abilities in conditions such as age-related cognitive decline, Alzheimer's disease, and other neurodegenerative disorders (Rennie et al., 2015). Its role in promoting cellular energy production and participating in cellular stress and immune responses is highlighted, indicating a broader impact on brain health and function.

Oncological Implications

Research has explored nicotinamide N-methyltransferase (NNMT) as a biomarker and potential therapeutic target in various cancers, including urological and gastrointestinal neoplasms (Campagna et al., 2021). NNMT's involvement in cancer progression, metastasis, and resistance to therapy underscores the importance of nicotinamide derivatives in oncological research, offering insights into novel therapeutic strategies.

Metabolic and Chronic Diseases

Nicotinamide's role extends to metabolic and chronic diseases, with studies indicating its potential to modulate metabolism and influence disease outcomes. For example, its effects on energy metabolism and insulin sensitivity are under investigation, highlighting its significance in conditions like type 2 diabetes and obesity (Elhassan et al., 2017). This encompasses research into nicotinamide's ability to influence NAD+ metabolism, offering a promising avenue for addressing metabolic disorders.

Antioxidant and Anti-inflammatory Properties

Nicotinamide exhibits antioxidant and anti-inflammatory properties, suggesting its utility in preventing and managing conditions related to oxidative stress and inflammation. Its supplementation is considered for enhancing cellular defense mechanisms against environmental and physiological stressors, potentially mitigating the risk of chronic diseases and aging-related decline (Braidy et al., 2020).

properties

IUPAC Name |

2-(4-methylphenyl)sulfanylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2OS/c1-9-4-6-10(7-5-9)17-13-11(12(14)16)3-2-8-15-13/h2-8H,1H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGJYERMHEXAORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(C=CC=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379264 | |

| Record name | 2-[(4-methylphenyl)thio]nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194130 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(4-Methylphenyl)thio]nicotinamide | |

CAS RN |

175135-83-8 | |

| Record name | 2-[(4-Methylphenyl)thio]-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-methylphenyl)thio]nicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,4R,5R)-4-methoxy-6-propyl-6-azabicyclo[3.1.0]hex-2-ene](/img/structure/B65584.png)

![5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B65600.png)

![4-[(4-Amino-2-ethyl-5-methylphenyl)methyl]-5-ethyl-2-methylaniline](/img/structure/B65604.png)

![2-Acetyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B65613.png)